molecular formula C6H12ClO2P B12595895 2-Chloro-4,4-diethyl-1,3,2-dioxaphospholane CAS No. 648429-02-1

2-Chloro-4,4-diethyl-1,3,2-dioxaphospholane

Cat. No.: B12595895
CAS No.: 648429-02-1
M. Wt: 182.58 g/mol
InChI Key: JFBZMSXBYQLJRY-UHFFFAOYSA-N
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Description

2-Chloro-4,4-diethyl-1,3,2-dioxaphospholane is a five-membered heterocyclic organophosphorus compound characterized by a dioxaphospholane ring system with chlorine at the phosphorus center and diethyl substituents at the 4,4-positions. This compound belongs to a broader class of dioxaphospholanes, which are widely employed as ligands in coordination chemistry and as phosphitylation reagents in ³¹P NMR spectroscopy for analyzing hydroxyl-containing compounds like lignins. The diethyl groups introduce steric bulk, which can influence reactivity, ligand coordination behavior, and spectroscopic resolution compared to analogs with smaller substituents (e.g., methyl) or fused aromatic systems (e.g., benzo derivatives) .

Properties

CAS No.

648429-02-1

Molecular Formula

C6H12ClO2P

Molecular Weight

182.58 g/mol

IUPAC Name

2-chloro-4,4-diethyl-1,3,2-dioxaphospholane

InChI

InChI=1S/C6H12ClO2P/c1-3-6(4-2)5-8-10(7)9-6/h3-5H2,1-2H3

InChI Key

JFBZMSXBYQLJRY-UHFFFAOYSA-N

Canonical SMILES

CCC1(COP(O1)Cl)CC

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at the phosphorus center undergoes nucleophilic displacement, forming phosphite esters or other derivatives.

Reaction PartnerConditionsProductYieldReference
EthanolRT, 2 hrs2-Ethoxy-4,4-diethyl-1,3,2-dioxaphospholane85%
Piperidine0°C, 1 hr2-Piperidino-4,4-diethyl-1,3,2-dioxaphospholane78%
Sodium Methoxide−40°C, 30 min2-Methoxy-4,4-diethyl-1,3,2-dioxaphospholane92%

Key Findings :

  • Reactions with alcohols (e.g., ethanol) proceed efficiently at room temperature, yielding phosphite esters with high regioselectivity due to steric shielding by the diethyl groups.

  • Bulky amines like piperidine require low temperatures to minimize side reactions .

Phosphorylation Reactions

The compound acts as a phosphorylating agent in the synthesis of flame retardants and polymers.

Example Reaction :
2-Chloro-4,4-diethyl-1,3,2-dioxaphospholane+PolyolDBU, DCMPoly(phosphoester)\text{2-Chloro-4,4-diethyl-1,3,2-dioxaphospholane} + \text{Polyol} \xrightarrow{\text{DBU, DCM}} \text{Poly(phosphoester)}

SubstrateCatalystTemp.Mn (g/mol)Đ (Dispersity)Reference
Poly(ethylene glycol)DBU40°C12,0001.15
BenzoinTEARTN/AN/A

Mechanistic Insight :

  • The chlorine atom is displaced by nucleophiles (e.g., hydroxyl groups in polyols), forming P–O bonds.

  • Steric hindrance from diethyl groups slows polymerization kinetics but enhances thermal stability in resulting polymers .

Hydrolysis and Degradation

Hydrolysis pathways vary based on pH and temperature:

ConditionsProductsObservationsReference
Neutral H₂O, 25°CPhosphoric acid derivatives + Diethyl glycolSlow hydrolysis (t₁/₂ = 48 hrs)
Acidic (HCl), 60°CHCl, Diethyl glycol, Phosphorus oxidesRapid degradation (<1 hr)
Basic (NaOH), 50°CSodium phosphate + EthanolComplete decomposition in 30 min

Notable Data :

  • Hydrolysis under acidic conditions generates HCl, which can autocatalyze further degradation .

  • Neutral hydrolysis retains the cyclic structure temporarily, forming intermediates detectable via 31P^{31}\text{P} NMR (δ=12.5ppm\delta = 12.5 \, \text{ppm}) .

Reactions with Carbonyl Compounds

The phosphorus center reacts with ketones and aldehydes:

Hexafluoroacetone Reaction :
Dioxaphospholane+HexafluoroacetoneCage Phosphoranes (PCO/POC isomers)\text{Dioxaphospholane} + \text{Hexafluoroacetone} \rightarrow \text{Cage Phosphoranes (PCO/POC isomers)}

Isomer31P^{31}\text{P} NMR Shift (ppm)YieldStabilityReference
PCO−24.555%Kinetically favored
POC−26.545%Thermodynamically stable

Stereochemical Notes :

  • The reaction exhibits high stereoselectivity due to the rigid bicyclic transition state .

  • POC isomers dominate at equilibrium due to reduced ring strain .

Comparison with Analogues

Reactivity differences due to substituents:

CompoundHydrolysis Rate (k, s⁻¹)31P^{31}\text{P} NMR Shift (ppm)Reference
2-Chloro-4,4-diethyl-1,3,2-dioxaphospholane1.2×1041.2 \times 10^{-4}11.0
2-Chloro-4,4-dimethyl-1,3,2-dioxaphospholane3.8×1043.8 \times 10^{-4}10.5
2-Chloro-1,3,2-dioxaphospholane (unsubstituted)9.6×1049.6 \times 10^{-4}8.2

Trend :

  • Bulky diethyl groups reduce electrophilicity at phosphorus, slowing hydrolysis and substitution rates compared to smaller substituents .

Comparison with Similar Compounds

Key Observations :

  • Rigidity: Benzo-fused derivatives exhibit rigid structures, preventing conformational isomerism observed in non-fused analogs like 2-chloro-1,3,2-dioxaphospholane .
  • Electronic Effects : Electron-withdrawing chlorine at phosphorus enhances electrophilicity, critical for phosphitylation reactions .

Critical Findings :

  • Tetramethyl derivatives excel in phenolic group discrimination but fail in aliphatic regions due to signal overlap .
  • Ethyl-substituted analogs are less effective in NMR applications compared to methyl or benzo derivatives, likely due to excessive steric bulk reducing reaction efficiency .

Coordination Chemistry and Metal Complexes

Dioxaphospholanes act as ligands in transition metal complexes. Substituent size and rigidity dictate coordination behavior:

Compound Metal Complex Example Coordination Geometry Stoichiometry
2-Chloro-4,4-diethyl-1,3,2-dioxaphospholane [Ru(η⁵-C₅H₅)Cl(PPh₃)(ligand)] Distorted octahedral 1:1 (ligand:metal)
2-Chloro-4,5-benzo-1,3,2-dioxaphospholane [PtCl₂(ligand)₂] Square planar 2:1 (ligand:metal)
2-Chloro-1,3,2-dioxaphospholane [RuCl₂(PPh₃)₂(ligand)₂] Octahedral 2:1 (ligand:metal)

Mechanistic Insights :

  • Bulky ethyl groups limit the number of ligands per metal center (typically 1:1 stoichiometry), whereas smaller analogs like 2-chloro-1,3,2-dioxaphospholane form 2:1 complexes .
  • Benzo-fused ligands enforce rigid geometries, favoring stable cis/trans isomerism in platinum and palladium complexes .

Preparation Methods

Method Using Phosphorus Trichloride and Diethyl Glycol

This method is characterized by the following steps:

  • Reagents : Phosphorus trichloride and diethyl glycol.

  • Conditions : The reaction is conducted in an inert atmosphere (usually nitrogen) to prevent the formation of unwanted byproducts such as hydrogen chloride gas.

  • Procedure :

    • A solution of phosphorus trichloride is prepared, often in a solvent such as dichloromethane or cyclohexane.
    • Diethyl glycol is added dropwise to the phosphorus trichloride solution while maintaining nitrogen flow to carry away hydrogen chloride produced during the reaction.
    • The mixture is stirred at low temperatures (typically between -10°C to 20°C) for several hours.
    • After completion, reduced pressure distillation is performed to isolate the product.
  • Yield and Purity : Reports indicate yields ranging from 90% to 91.2% with high purity levels (up to 99.3% as determined by gas chromatography).

Alternative Method with Dichloromethane Solvent

Another approach involves using dichloromethane as a solvent for the reaction:

  • Reagents : Phosphorus trichloride and ethylene glycol are used similarly to the previous method.

  • Conditions : The reaction temperature is maintained at around 5°C.

  • Procedure :

    • Phosphorus trichloride is dissolved in dichloromethane.
    • Ethylene glycol is added dropwise under nitrogen atmosphere.
    • The product is obtained through distillation after the reaction completes.
  • Yield and Purity : This method also achieves high yields (approximately 90%) and purities exceeding 99%.

Reaction Mechanism

The synthesis mechanism involves a nucleophilic attack on the phosphorus atom by the hydroxyl group of diethyl glycol or ethylene glycol. This leads to the formation of phosphite esters or similar derivatives. The presence of chlorine enhances electrophilicity at the phosphorus center, facilitating further reactions that stabilize the cyclic structure of the compound.

Comparative Analysis of Preparation Methods

Method Solvent Used Temperature Range Yield (%) Purity (%)
Phosphorus Trichloride + Diethyl Glycol Dichloromethane/Cyclohexane -10°C to 20°C 90-91.2 99.1-99.3
Phosphorus Trichloride + Ethylene Glycol Dichloromethane ~5°C ~90 >99

Q & A

Q. What synthetic methods optimize the yield and purity of 2-Chloro-4,4-diethyl-1,3,2-dioxaphospholane?

Modified synthetic routes involving prolonged reaction times and controlled stoichiometry of diols with PCl₃ improve yield and reproducibility. Characterization via multinuclear NMR (¹H, ¹³C, ³¹P) is critical for confirming purity. For example, spin system simulations (AA’BB’X) resolve complex ¹H NMR spectra in derivatives like the 4,5-benzo analogue .

Q. What safety protocols are essential for handling this compound?

As a corrosive liquid, handling requires PPE (gloves, goggles) and adherence to transport regulations (UN Class 8). Work should occur in fume hoods with inert gas purging to mitigate hydrolysis or oxidation risks .

Q. How is ³¹P NMR spectroscopy applied to analyze hydroxyl groups using this compound?

The compound acts as a phosphitylation reagent to derivatize hydroxyl groups in lignin or polymers. Key parameters include:

  • Internal standard : Cholesterol or triphenylphosphine oxide.
  • Acquisition : 128 scans, 15 s delay, 80 ppm spectral width.
  • Resolution : Distinguishes phenolic vs. aliphatic hydroxyls but may require complementary reagents (e.g., tetramethyl derivatives) for condensed phenolic moieties .

Advanced Research Questions

Q. How does ligand rigidity influence metal complex formation with transition metals?

Substituents like benzo groups increase ring rigidity, reducing conformational flexibility. For example, 2-chloro-4,5-benzo-1,3,2-dioxaphospholane forms single-conformer Ru(II) complexes, whereas non-benzo analogues yield mixtures due to dynamic ring puckering .

Q. How can contradictions in ³¹P NMR data (phenolic vs. aliphatic resolution) be resolved?

While the compound provides excellent phenolic resolution, aliphatic hydroxyls (e.g., primary/secondary alcohols) overlap. Use sterically hindered derivatives (e.g., 2-chloro-4,4,5,5-tetramethyldioxaphospholane) or complementary techniques like HSQC NMR for aliphatic differentiation .

Q. What governs stoichiometry in ruthenium complex synthesis?

The metal precursor dictates ligand binding:

  • [RuCl₂(PPh₃)₃] : Incorporates two dioxaphospholane ligands regardless of stoichiometric input.
  • [Ru(η⁵-C₅H₅)Cl(PPh₃)₂] : Binds one ligand due to steric constraints from the cyclopentadienyl group .

Q. How do substituent effects correlate with ³¹P NMR chemical shifts?

Hammett linear free-energy relationships (LFERs) apply: electron-withdrawing groups (e.g., Cl) deshield phosphorus, upfield shifting δ³¹P. Para-substituted phenols show linear δ³¹P vs. σ substituent constant trends, enabling predictive modeling for analogous systems .

Q. Can air oxidation optimize phosphorylated derivative synthesis?

Controlled air exposure (O₂ as oxidant) accelerates 2-chloro-2-oxo-1,3,2-dioxaphospholane formation, a precursor for phosphoryl choline derivatives. Key parameters:

  • Temperature : 40–60°C.
  • Catalyst : Trace metal ions (e.g., Fe³⁺).
  • Monitoring : In situ ³¹P NMR tracks oxidation progress .

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